REACTION_CXSMILES
|
C[I:2].[CH3:3][N:4]([CH2:6][C:7]1[N:8]([CH3:12])[CH:9]=[CH:10][CH:11]=1)[CH3:5].[C:13](OCC)(=O)C>C(O)C>[I-:2].[CH3:12][N:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[CH2:6][N+:4]([CH3:13])([CH3:5])[CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1N(C=CC1)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].CN1C(=CC=C1)C[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.3 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |